![molecular formula C19H24N2O3 B2963658 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde CAS No. 1311866-86-0](/img/structure/B2963658.png)
4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde is a complex organic compound that features a piperazine ring substituted with a cyclopentylacetyl group and a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Cyclopentylacetyl Group: This step involves the reaction of the piperazine ring with cyclopentylacetyl chloride under basic conditions to form the cyclopentylacetyl-substituted piperazine.
Attachment of the Benzaldehyde Moiety: The final step involves the reaction of the cyclopentylacetyl-substituted piperazine with benzaldehyde under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzoic acid.
Reduction: Formation of 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzyl alcohol.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Material Science: It is used in the development of novel materials with specific properties, such as enhanced stability and reactivity.
Biological Studies: It is used in studies investigating the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can interact with various biological macromolecules, influencing their activity and function. The cyclopentylacetyl group and benzaldehyde moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]benzaldehyde
- 4-[4-(2-Cyclopropylmethyl)piperazine-1-carbonyl]benzaldehyde
Uniqueness
4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde is unique due to the presence of the cyclopentylacetyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
4-[4-(2-cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-14-16-5-7-17(8-6-16)19(24)21-11-9-20(10-12-21)18(23)13-15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDIADUIMOOSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
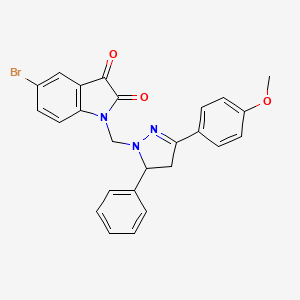


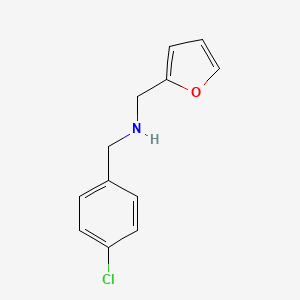


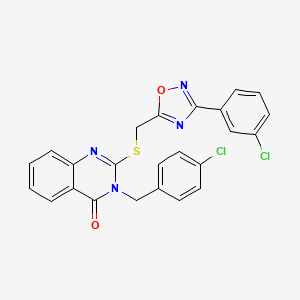
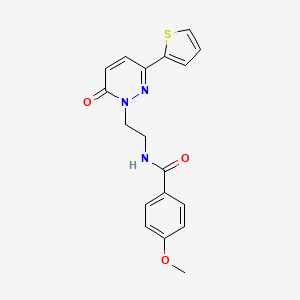
![5-Iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B2963586.png)
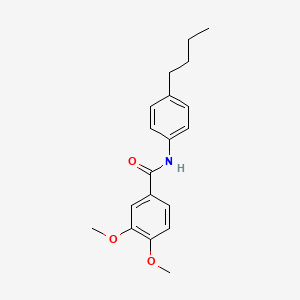
![Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2963592.png)
![5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2963596.png)
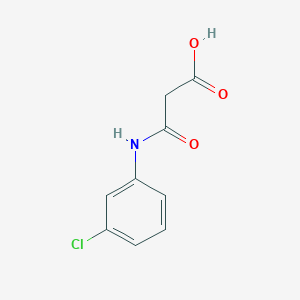
![tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate](/img/structure/B2963598.png)
